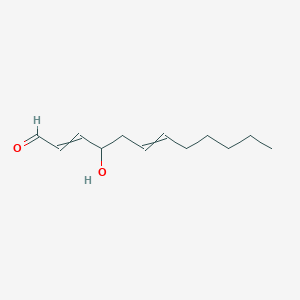

4-Hydroxydodeca-2,6-dienal

Description

Contextualization of Alpha,Beta-Unsaturated Aldehydes as Reactive Lipid Metabolites

Alpha,beta-unsaturated aldehydes are a class of organic compounds that emerge from the process of lipid peroxidation, where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes. ontosight.ailouisville.edu This process, often initiated by oxidative stress, generates a variety of aldehyde species. ontosight.aiphysiology.org The defining structural feature of α,β-unsaturated aldehydes is a carbon-carbon double bond conjugated with a carbonyl group, which makes them highly reactive electrophilic molecules. physiology.orgnih.gov

This high reactivity allows them to form covalent adducts with nucleophilic groups found in macromolecules such as proteins, DNA, and phospholipids (B1166683), without needing prior metabolic activation. physiology.orgnih.govportlandpress.com The most common reaction is Michael addition, which typically targets the cysteine, histidine, and lysine (B10760008) residues in proteins. physiology.orgportlandpress.com The accumulation of these adducts, known as advanced lipoxidation end-products (ALEs), can disrupt normal cellular functions, leading to what is known as electrophilic stress. ontosight.ainih.gov This disruption is implicated in the pathology of numerous diseases, including vascular dysfunction, atherosclerosis, cancer, and neurodegenerative disorders. ontosight.ainih.gov Furthermore, these aldehydes can potentiate oxidative stress by inducing the formation of ROS and depleting endogenous antioxidants. nih.gov

The Unique Significance of 4-Hydroxydodeca-2,6-dienal (4-HDDE) within the Hydroxyalkenal Family

Within the broader group of α,β-unsaturated aldehydes, the 4-hydroxyalkenals are a prominent subfamily characterized by a hydroxyl group at the fourth carbon position. ontosight.ai this compound (4-HDDE) is a specific member of this family, distinguished primarily by its biochemical origin. nih.govphysiology.org Unlike other hydroxyalkenals that can be formed non-enzymatically, 4-HDDE is derived from 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is the 12-lipoxygenase metabolite of arachidonic acid (an n-6 PUFA). nih.govphysiology.orgaston.ac.uk This enzymatic origin suggests a more specific pathway for its generation compared to the more promiscuous formation of other aldehydes.

4-HDDE has been detected in human plasma, confirming its in vivo production. aston.ac.uknih.gov A key feature of 4-HDDE is its chemical structure, which includes a longer aliphatic chain, making it more hydrophobic than its better-known counterparts like 4-HNE and 4-HHE. aston.ac.uk This increased lipophilicity is believed to contribute to its higher chemical reactivity, particularly towards less polar biomolecules such as phospholipids within the membrane bilayer. physiology.orgaston.ac.uk Despite its high reactivity, research into the specific capacity of 4-HDDE to act as a signaling molecule has received less attention compared to other hydroxyalkenals. nih.govphysiology.org

Comparative Research Perspectives: 4-HDDE versus Analogous 4-Hydroxyalkenals (e.g., 4-HNE, 4-HHE)

Comparing 4-HDDE with its analogues, 4-hydroxy-2-nonenal (4-HNE) and 4-hydroxy-2-hexenal (4-HHE), reveals significant differences in their origins, chemical properties, and biological abundance. physiology.orgresearchgate.net

Precursors : 4-HHE is generated from the peroxidation of n-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). physiology.orgnih.gov In contrast, 4-HNE is a major peroxidation product of n-6 PUFAs, like linoleic acid and arachidonic acid, often via the 15-lipoxygenase metabolite, 15-HpETE. physiology.orgnih.gov 4-HDDE, as noted, is specifically derived from the 12-lipoxygenase metabolite of arachidonic acid, 12-HpETE. nih.govaston.ac.uk

Lipophilicity and Reactivity : A clear correlation exists between the lipophilicity (hydrophobicity) of these aldehydes and their chemical reactivity. nih.govphysiology.org 4-HDDE is the most hydrophobic and most reactive of the three, readily forming adducts with macromolecules. physiology.orgnih.govresearchgate.net 4-HNE is intermediate in both properties, while 4-HHE is the least lipophilic and least reactive. physiology.orgphysiology.orgresearchgate.net The high lipophilicity of 4-HDDE and 4-HNE favors their accumulation in the lipid bilayer of membranes. physiology.org

Biological Levels : There appears to be a negative correlation between chemical reactivity and biological abundance. researchgate.net 4-HHE is the most abundant of the three in human plasma and urine, whereas 4-HDDE is the least abundant. aston.ac.ukresearchgate.net 4-HNE, the most extensively studied of the hydroxyalkenals, is found at intermediate levels. nih.govresearchgate.netnih.gov This suggests that the higher reactivity of 4-HDDE may lead to its rapid modification of cellular components and subsequent clearance.

These distinctions are critical for research, as the differential production of these aldehydes could serve as markers for the type of fatty acid undergoing peroxidation and the specific enzymatic pathways involved in various pathophysiological conditions. aston.ac.uk

Interactive Data Table 1: Comparative Properties of 4-Hydroxyalkenals

| Feature | This compound (4-HDDE) | 4-Hydroxy-2-nonenal (4-HNE) | 4-Hydroxy-2-hexenal (4-HHE) |

| Primary Precursor(s) | 12-HpETE (from Arachidonic Acid) nih.govaston.ac.uk | n-6 PUFAs (Linoleic Acid, Arachidonic Acid) nih.govphysiology.org | n-3 PUFAs (EPA, DHA) nih.govphysiology.org |

| Lipophilicity (LogP) | High (3.48) researchgate.net | Medium (2.45) researchgate.net | Low (0.89) researchgate.net |

| Relative Chemical Reactivity | Highest physiology.orgnih.govresearchgate.net | Intermediate physiology.orgresearchgate.net | Lowest physiology.orgphysiology.orgresearchgate.net |

| Relative Abundance in Plasma | Lowest aston.ac.ukresearchgate.net | Intermediate researchgate.net | Highest researchgate.net |

| Primary Formation Pathway | 12-Lipoxygenase (Enzymatic) nih.govaston.ac.uk | 15-Lipoxygenase / Non-enzymatic nih.govphysiology.org | Non-enzymatic Peroxidation physiology.org |

Structure

3D Structure

Properties

CAS No. |

126254-48-6 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

4-hydroxydodeca-2,6-dienal |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h6-8,10-12,14H,2-5,9H2,1H3 |

InChI Key |

WEAMGMCWEBWVAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(C=CC=O)O |

Origin of Product |

United States |

Biogenesis and Metabolic Derivations of 4 Hydroxydodeca 2,6 Dienal in Biological Systems

Enzymatic Pathways Leading to 4-HDDE Formation

The primary enzymatic route for 4-HDDE production involves the lipoxygenase (LOX) pathway, a key cascade in the metabolism of arachidonic acid. researchgate.netphysiology.orgresearchgate.net This pathway is a highly regulated process that, under certain conditions, can be diverted to produce reactive aldehydes like 4-HDDE.

Role of 12-Lipoxygenase in Arachidonic Acid Metabolism

The initial and rate-limiting step in the enzymatic formation of 4-HDDE is the action of 12-lipoxygenase (12-LO) on arachidonic acid. researchgate.netphysiology.orgresearchgate.net 12-LO is an enzyme that incorporates molecular oxygen into arachidonic acid, leading to the formation of a specific hydroperoxy derivative. researchgate.net The expression and activity of 12-LO can be tissue-specific and are often upregulated in response to various stimuli, including high glucose levels. researchgate.netnih.gov For instance, bovine aortic endothelial cells have been shown to express 12-LO and generate 4-HDDE under hyperglycemic conditions. researchgate.net This specificity contrasts with 15-lipoxygenase (15-LO), which metabolizes arachidonic acid and other n-6 PUFAs to precursors of a different hydroxyalkenal, 4-hydroxynonenal (B163490) (4-HNE). physiology.org The preferential expression of 12-LO in certain cells dictates the selective production of 4-HDDE over other lipid peroxidation products. researchgate.netphysiology.org

Intermediary Hydroperoxide Metabolism: 12-Hydroperoxyeicosatetraenoic Acid (12-HpETE) Degradation

Following the action of 12-LO on arachidonic acid, the immediate product is 12-hydroperoxyeicosatetraenoic acid (12-HpETE). researchgate.netphysiology.orgresearchgate.net In a typical metabolic scenario, 12-HpETE is rapidly reduced by glutathione (B108866) peroxidase (GPx) to the more stable alcohol, 12-hydroxyeicosatetraenoic acid (12-HETE). researchgate.netresearchgate.net However, under conditions of oxidative stress, this pathway can be disrupted. researchgate.net The inactivation of GPx by free radicals diverts 12-HpETE towards a peroxidation pathway. researchgate.netphysiology.org This aberrant route involves the radical-induced abstraction of a hydrogen atom from 12-HpETE, initiating a cascade of reactions that ultimately culminate in the formation of 4-HDDE. researchgate.netphysiology.orgphysiology.org This diversion from the standard enzymatic reduction to a peroxidation cascade is a critical juncture in the biogenesis of 4-HDDE. researchgate.net

Non-Enzymatic Radical-Induced Peroxidation of Polyunsaturated Fatty Acids (PUFAs)

While the 12-LOX pathway provides a specific route for 4-HDDE generation, non-enzymatic peroxidation of PUFAs, including arachidonic acid, can also contribute to its formation. researchgate.netnih.gov This process is initiated by the attack of reactive oxygen species (ROS) on PUFAs, leading to the formation of lipid hydroperoxides. researchgate.netresearchgate.net The subsequent degradation of these hydroperoxides, particularly those derived from arachidonic acid, can yield a variety of aldehydes, including 4-HDDE. nih.gov This non-enzymatic pathway is less specific than the 12-LOX-mediated route and often results in a mixture of different aldehyde products. physiology.orgresearchgate.net

Influence of Reactive Oxygen Species (ROS) in 4-HDDE Generation Pathways

Reactive oxygen species (ROS) play a multifaceted and crucial role in the generation of 4-HDDE. researchgate.netresearchgate.netresearchgate.net Their influence is evident in both the enzymatic and non-enzymatic formation pathways. An excess of ROS, a condition known as oxidative stress, can directly initiate the non-enzymatic peroxidation of PUFAs, as mentioned above. researchgate.netresearchgate.net

Furthermore, ROS can significantly enhance the enzymatic production of 4-HDDE through two primary mechanisms. physiology.org Firstly, ROS can directly induce the peroxidation of 12-HpETE, the precursor of 4-HDDE, by abstracting a hydrogen atom. researchgate.netresearchgate.net Secondly, ROS can inactivate glutathione peroxidase (GPx), the enzyme responsible for converting 12-HpETE to the non-toxic 12-HETE. researchgate.netphysiology.orgresearchgate.net This inactivation leads to an accumulation of 12-HpETE, making it more available for the peroxidation reactions that generate 4-HDDE. physiology.orgphysiology.org Conditions that promote ROS production, such as hyperglycemia, have been shown to increase the generation of 4-HDDE in cells expressing 12-LO. researchgate.netnih.gov Therefore, the cellular redox state is a critical determinant of the flux of arachidonic acid metabolites towards the formation of 4-HDDE. researchgate.net

Molecular Reactivity and Adduct Formation Mechanisms of 4 Hydroxydodeca 2,6 Dienal

Covalent Interactions with Biological Macromolecules

4-HDDE, due to its electrophilic nature, readily forms covalent adducts with nucleophilic moieties present in biological macromolecules such as proteins and phospholipids (B1166683). researchgate.netirb.hr This reactivity is a key aspect of its biological effects, influencing cellular signaling and structure. physiology.orgnih.gov The formation of these adducts can lead to significant alterations in the normal functions of these macromolecules. physiology.org

Protein Adduction: Mechanisms and General Implications for Protein Function

The α,β-unsaturated aldehyde structure of 4-HDDE allows it to react with nucleophilic amino acid residues in proteins, primarily through Michael addition and Schiff base formation. physiology.orgaston.ac.uk The most common targets for this covalent modification are the side chains of cysteine, histidine, and lysine (B10760008) residues. physiology.org The formation of these adducts can lead to a variety of consequences for protein function. researchgate.net

The covalent modification of proteins by 4-HDDE can alter their structure and, consequently, their activity. researchgate.net This can result in either the inhibition or inactivation of enzymes and other proteins, such as transporters and receptors. physiology.org For instance, the adduction of 4-hydroxyalkenals to receptor tyrosine kinases can stimulate their autophosphorylation, thereby activating downstream signaling pathways. nih.gov Conversely, modification of other proteins can compromise their function, leading to cellular stress. physiology.org

| Target Amino Acid Residue | Type of Reaction | General Implication for Protein Function |

| Cysteine | Michael Addition | Alteration of protein structure and function, potential for enzyme inhibition. physiology.org |

| Histidine | Michael Addition | Formation of stable adducts that can alter protein activity and signaling. physiology.org |

| Lysine | Michael Addition, Schiff Base Formation | Can lead to protein cross-linking and altered enzymatic activity. physiology.orgaston.ac.uk |

Phospholipid Adduction: Specificity and Consequences for Membrane Remodeling

4-HDDE's lipophilic character promotes its accumulation within the lipid bilayer of cellular membranes, making membrane phospholipids a primary target for adduction. physiology.orgnih.gov This interaction is particularly relevant for membrane remodeling and can affect the physical properties of the membrane, such as fluidity and integrity. nih.govnih.gov

The primary site of adduction on phospholipids is the primary amine group of phosphatidylethanolamine (B1630911) (PE). nih.govgerli.com The formation of 4-HDDE-PE adducts can disrupt the normal packing of the lipid bilayer, leading to changes in membrane structure and function. physiology.orgsemanticscholar.org

Research has demonstrated that 4-HDDE covalently modifies various ethanolamine (B43304) phospholipid (PE) subclasses. nih.gov The formation of these adducts has been confirmed both in vitro and in cellular systems. gerli.com The reaction involves the formation of a Michael adduct between the aldehyde group of 4-HDDE and the amino group of PE. gerli.com This modification of the PE headgroup can lead to significant changes in the biophysical properties of the membrane. mdpi.com

Studies comparing the reactivity of 4-HDDE with different PE molecular species have revealed differential adduction patterns. nih.gov Specifically, 4-HDDE shows a higher reactivity towards alkenylacyl-glycerophosphoethanolamine (alkenylacyl-GPE) as compared to diacyl-glycerophosphoethanolamine (diacyl-GPE). nih.gov Furthermore, species containing docosahexaenoic acid (DHA) are more readily modified than those containing arachidonic acid (AA). nih.gov This suggests a degree of specificity in the adduction process, potentially influenced by the fatty acid composition of the phospholipid. nih.gov

Comparative Reactivity Profiles of 4-HDDE with Other Hydroxyalkenals

When compared to other biologically relevant hydroxyalkenals, such as 4-hydroxy-2-nonenal (4-HNE) and 4-hydroxy-2-hexenal (4-HHE), 4-HDDE exhibits distinct reactivity patterns. nih.govphysiology.org The chemical reactivity of these aldehydes is positively correlated with their lipophilicity, as indicated by their octanol/water partition coefficient (LogP) values. physiology.org

4-HDDE, being the most hydrophobic of the three, demonstrates the highest reactivity in forming covalent adducts with ethanolamine phospholipid subclasses. nih.govphysiology.org It generates more adducts than 4-HNE, which in turn is more reactive than 4-HHE. nih.gov This higher reactivity of 4-HDDE is attributed to its longer aliphatic chain, which facilitates its interaction with the hydrophobic core of biological membranes. aston.ac.uk Despite its high reactivity, 4-HDDE is typically found in lower concentrations in plasma compared to 4-HNE and 4-HHE. physiology.org

| Compound | LogP Value | Relative Reactivity with PE | Relative Plasma Abundance |

| 4-Hydroxydodeca-2,6-dienal (4-HDDE) | 3.48 | Highest | Lowest |

| 4-hydroxy-2-nonenal (4-HNE) | 2.45 | Intermediate | Intermediate |

| 4-hydroxy-2-hexenal (4-HHE) | 0.89 | Lowest | Highest |

| (Data sourced from multiple studies comparing the physicochemical properties and reactivity of hydroxyalkenals) physiology.org |

Cellular and Subcellular Signaling Transduction Pathways Modulated by 4 Hydroxydodeca 2,6 Dienal

Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ) Activation by 4-HDDE

4-Hydroxydodeca-2,6-dienal (4-HDDE), a reactive aldehyde produced from the peroxidation of polyunsaturated fatty acids, has been identified as a key signaling molecule that modulates cellular functions through the activation of the Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ). researchgate.netnih.gov This nuclear receptor plays a critical role in the regulation of lipid and carbohydrate metabolism. nih.govnih.gov The interaction between 4-HDDE and PPAR-δ initiates a cascade of events that influence gene expression and cellular responses, particularly in vascular endothelial cells and pancreatic β-cells under conditions of metabolic stress. researchgate.netnih.gov

4-HDDE functions as an endogenous ligand, a molecule that binds to a receptor, for PPAR-δ. physiology.orgdiabetesjournals.org Cell-based transactivation assays have demonstrated that 4-HDDE specifically and significantly activates PPAR-δ, while showing no significant activation of other PPAR isoforms such as PPAR-α, PPAR-γ1, or PPAR-γ2. physiology.orgnih.govresearchgate.net This specificity suggests a tailored role for the 4-HDDE/PPAR-δ signaling axis.

The activation process begins with the binding of 4-HDDE to the ligand-binding domain (LBD) of PPAR-δ. nih.govnih.gov Computational modeling studies indicate that the longer molecular structure of 4-HDDE is a favorable characteristic for fitting into the PPAR-δ LBD. nih.gov Upon ligand binding, PPAR-δ undergoes a conformational change. This change facilitates its heterodimerization with the retinoid X receptor (RXR), another nuclear receptor. nih.govresearchgate.net This newly formed PPAR-δ/RXR complex is the active unit that can then bind to specific DNA sequences. researchgate.net While 4-hydroxyalkenals are known for their ability to form covalent bonds, evidence suggests that steric hindrance within the PPAR-δ LBD may prevent such an interaction, implying a non-covalent binding mechanism. nih.gov

The activated PPAR-δ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govresearchgate.net This binding initiates the transcription of genes primarily involved in the metabolism of lipids and carbohydrates. nih.govnih.gov

In vascular endothelial cells (VECs), a significant outcome of 4-HDDE-mediated PPAR-δ activation is the upregulation of calreticulin (B1178941) gene expression. physiology.orgnih.govresearchgate.net This has been confirmed by chromatin immunoprecipitation assays, which identified a specific PPRE in the promoter region of the calreticulin gene where the PPAR-δ complex binds. nih.govresearchgate.net Concurrently, the activation of PPAR-δ leads to the suppression of the gene encoding Glucose Transporter-1 (GLUT-1). researchgate.net In pancreatic β-cells, 4-HDDE, along with the related compound 4-hydroxynonenal (B163490) (4-HNE), acts as an endogenous PPAR-δ ligand to amplify insulin (B600854) secretion, showcasing a distinct, cell-specific transcriptional outcome. diabetesjournals.org

| Finding | Cell Type | Methodology | Key Outcome | Reference |

|---|---|---|---|---|

| 4-HDDE is a selective endogenous ligand for PPAR-δ. | Vascular Endothelial Cells (VECs), Pancreatic β-cells | Cell-based transactivation assays | 4-HDDE activates PPAR-δ but not PPAR-α or PPAR-γ. | nih.govnih.govresearchgate.net |

| PPAR-δ activation upregulates calreticulin expression. | Vascular Endothelial Cells (VECs) | Chromatin Immunoprecipitation (ChIP) assay | Identified PPAR-δ binding to PPRE in the calreticulin gene promoter. | nih.govresearchgate.net |

| PPAR-δ activation suppresses GLUT-1 expression. | Vascular Endothelial Cells (VECs) | Molecular interventions (silencing of PPAR-δ) | Downregulation of GLUT-1 mRNA and protein. | researchgate.net |

| PPAR-δ activation amplifies insulin secretion. | Pancreatic β-cells | Functional assays with PPAR-δ antagonists | Increased insulin secretion in response to glucose. | diabetesjournals.org |

Regulation of Glucose Homeostasis and Transport Systems

4-HDDE plays a pivotal role in the cellular mechanisms that maintain glucose homeostasis, particularly in response to high glucose levels. This regulation is primarily achieved by modulating the expression of glucose transport systems, thereby controlling the rate of glucose uptake into cells.

In vascular endothelial cells, exposure to hyperglycemic conditions triggers a significant increase in the intracellular generation of 4-HDDE. nih.govnih.gov This endogenously produced 4-HDDE then acts as a signaling molecule. Studies have shown that treating VECs with external 4-HDDE mimics the effects of high glucose, leading to a marked downregulation of the glucose transport system. nih.govresearchgate.net

The primary target of this downregulation is Glucose Transporter-1 (GLUT-1), the main glucose transporter in these cells. researchgate.net The activation of PPAR-δ by 4-HDDE suppresses the expression of the GLUT-1 gene, resulting in decreased GLUT-1 mRNA and protein levels. physiology.orgresearchgate.net This reduction in the number of glucose transporters on the cell surface curtails the cell's capacity to take up glucose. This is considered a crucial protective mechanism that shields the cells from the potentially damaging effects of excessive glucose influx during periods of hyperglycemia. physiology.orgphysiology.org The essential role of PPAR-δ in this process is highlighted by experiments where silencing the PPAR-δ gene prevents these high-glucose-induced changes in GLUT-1 expression. nih.govresearchgate.net

The downregulation of GLUT-1 is intricately linked to another protein, calreticulin. The activation of PPAR-δ by 4-HDDE leads to an increased expression of calreticulin. nih.govresearchgate.net Calreticulin, in turn, plays a post-transcriptional role in controlling GLUT-1 levels. It has been shown to interact with and destabilize GLUT-1 mRNA molecules, promoting their degradation. physiology.orgresearchgate.net

This interaction forms a key part of an elegant autoregulatory feedback loop. In response to high glucose and the subsequent rise in 4-HDDE, cells activate PPAR-δ, which increases calreticulin levels. nih.govresearchgate.net The elevated calreticulin then ensures the removal of GLUT-1 mRNA, leading to a sustained reduction in glucose uptake and protecting the cell from glucotoxicity. physiology.orgresearchgate.net The direct transcriptional control of calreticulin by PPAR-δ was confirmed by the identification of a functional PPRE in the calreticulin gene promoter. nih.govresearchgate.net

| Condition | 4-HDDE Level | PPAR-δ Activity | Calreticulin Expression | GLUT-1 Expression | Resulting Glucose Uptake | Reference |

|---|---|---|---|---|---|---|

| Normal Glucose | Basal | Low | Basal | Normal | Normal | nih.govnih.gov |

| High Glucose | Increased | Activated | Increased | Decreased | Reduced | nih.govresearchgate.netnih.gov |

| High Glucose + PPAR-δ Antagonist | Increased | Blocked | Basal | Normal | Unchanged (from high) | researchgate.net |

| Normal Glucose + 4-HDDE | Increased | Activated | Increased | Decreased | Reduced | nih.govresearchgate.net |

Diverse Cellular Responses and Adaptive Mechanisms (Hormetic Effects)

The biological effects of 4-HDDE are a classic example of hormesis, a biphasic dose-response phenomenon where a substance has a beneficial effect at low doses and a toxic effect at high doses. researchgate.netnih.gov At elevated, non-physiological concentrations, 4-HDDE can be cytotoxic due to its reactive nature, which leads to the formation of damaging adducts with proteins and other macromolecules. researchgate.netphysiology.orgdiabetesjournals.org However, at lower, physiological concentrations, 4-HDDE functions as a critical signaling molecule that orchestrates adaptive responses, protecting cells from various stressors. researchgate.netnih.govphysiology.org

In the context of metabolic diseases like diabetes, this hormetic effect is particularly relevant. In both vascular endothelial cells and insulin-secreting pancreatic β-cells, 4-HDDE-mediated activation of PPAR-δ triggers adaptive programs that help the cells cope with nutrient overload. researchgate.netnih.gov For VECs, the adaptive response involves the downregulation of glucose uptake to shield against the damaging effects of hyperglycemia. physiology.org In pancreatic β-cells, the activation of PPAR-δ by 4-HDDE can enhance glucose-stimulated insulin secretion, which serves as a compensatory mechanism to manage elevated blood glucose. researchgate.netdiabetesjournals.org

The cell's ability to maintain 4-HDDE levels within a functional, non-toxic signaling range is paramount. This is achieved through efficient neutralization systems, including enzymes like fatty aldehyde dehydrogenase (FALDH) and glutathione-S-transferase (GST), which convert the reactive aldehyde into less harmful molecules. researchgate.netphysiology.orgnih.gov This delicate balance between production and neutralization ensures that 4-HDDE can execute its beneficial signaling functions without accumulating to cytotoxic levels.

Crosstalk with Other Intracellular Signaling Cascades (e.g., Protein Kinase C pathways)

The signaling functions of this compound (4-HDDE), a reactive aldehyde derived from the peroxidation of n-6 polyunsaturated fatty acids, are an area of emerging research. physiology.orgphysiology.org While direct modulation of many signaling cascades by 4-HDDE is not as extensively documented as that of other hydroxyalkenals like 4-hydroxynonenal (4-HNE), there is evidence for its interaction with key intracellular signaling pathways. physiology.orgphysiology.orgresearchgate.net The capacity of 4-HDDE to generate "mixed signals" within cells has received less attention, but its role as a signaling molecule at non-cytotoxic concentrations is acknowledged. physiology.orgphysiology.orgresearchgate.net

The primary recognized signaling function of 4-HDDE is its activity as a ligand for Peroxisome Proliferator-Activated Receptor delta (PPARδ). researchgate.net This interaction forms the basis for much of the potential crosstalk between 4-HDDE and other signaling pathways, including the Protein Kinase C (PKC) family of enzymes. While direct interaction between 4-HDDE and PKC has not been extensively detailed, the established crosstalk between PPARδ and PKC signaling provides a framework for understanding the potential indirect influence of 4-HDDE on PKC-mediated cellular events.

The activation of PPARδ by ligands can influence PKC activity, and conversely, PKC can modulate the function of PPARδ. This bidirectional communication can occur at multiple levels, including gene expression and post-translational modifications. For instance, studies have shown that the expression of Regulator of G protein signaling 5 (RGS5), a gene target of both PPARγ and PPARδ, can be influenced by PKC signaling. A dominant-negative mutant of PPARγ has been shown to decrease RGS5 expression, leading to enhanced PKC signaling. ahajournals.org This suggests a regulatory loop where PPARδ activity, potentially induced by 4-HDDE, could modulate pathways that are under the control of PKC.

Furthermore, the activation of certain PKC isoforms can influence the transcriptional activity of PPARs. For example, overexpression of PKCα, -β, -δ, and -ζ has been shown to affect both the basal and ligand-induced activity of PPARα. nih.gov Specifically, PKCα and β can phosphorylate PPARα, leading to an increase in its ligand-induced transcriptional activity. nih.gov While this evidence pertains to PPARα, the structural and functional similarities among PPAR isoforms suggest that similar regulatory mechanisms could exist for PPARδ, which would imply that the cellular PKC status could impact the signaling outcomes of 4-HDDE through its action on PPARδ.

The table below summarizes key research findings related to the crosstalk between PPARδ and PKC signaling, which provides a basis for the potential indirect interactions of 4-HDDE.

| Interacting Pathways | Key Findings | Potential Implication for 4-HDDE Signaling |

| PPARδ and PKC | Activation of PPARδ can influence the expression of genes that modulate PKC signaling, such as RGS5. ahajournals.org | 4-HDDE, by activating PPARδ, could indirectly regulate PKC activity through changes in the expression of intermediary proteins. |

| PKC and PPARα/δ | Certain PKC isoforms can phosphorylate PPARα, altering its transcriptional activity. nih.gov Similar regulation may apply to PPARδ. | The cellular context of PKC activation could determine the efficacy and nature of 4-HDDE-induced PPARδ signaling. |

| PKC and PPARγ/δ | Dominant-negative PPARγ leads to increased PKC activity via downregulation of RGS5, a target also of PPARδ. ahajournals.org | 4-HDDE-mediated activation of PPARδ might counteract processes that lead to excessive PKC activation. |

It is important to note that the high lipophilicity of 4-HDDE facilitates its accumulation in the lipid bilayer of membranes. physiology.orgphysiology.orgnih.gov This positions it in close proximity to membrane-associated proteins, which include various PKC isoforms and other signaling molecules. physiology.org This colocalization could potentially lead to direct interactions, although such interactions remain to be definitively characterized for 4-HDDE and PKC. The reactivity of 4-HDDE with cysteine, histidine, and lysine (B10760008) residues in proteins could also lead to covalent modifications that alter protein function, a mechanism that is known for the related aldehyde 4-HNE. physiology.orgphysiology.org

Advanced Methodologies for the Synthesis, Detection, and Characterization of 4 Hydroxydodeca 2,6 Dienal

Contemporary Synthetic Routes for 4-HDDE and Related Analogs

4-Hydroxydodeca-2,6-dienal (4-HDDE) is a reactive aldehyde derived from the peroxidation of n-6 polyunsaturated fatty acids like arachidonic acid. nih.govaston.ac.uk Its synthesis is crucial for research into its biological activities. A common precursor for the synthesis of 4-HDDE is 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is generated through the 12-lipoxygenation of arachidonic acid. nih.gov In vitro, 12-HpETE can be degraded to form 4-HDDE. nih.gov

One established method for synthesizing 4-HDDE involves the oxidative cleavage of an appropriately substituted furan (B31954) to create a functionalized trans-allylhydroxy fragment. This fragment is then further elaborated to produce 4-HDDE.

Achieving high purity and yield in the synthesis of 4-HDDE is a significant focus for researchers. The complexity of the synthesis process can lead to the formation of side products and impurities, which can interfere with subsequent biological assays. huarenscience.com

Key strategies to enhance purity and yield include:

Precise Control of Reaction Conditions: Careful management of temperature, reaction time, and stoichiometry is critical to minimize the formation of unwanted byproducts. huarenscience.com

Advanced Purification Techniques: While traditional methods like column chromatography can be used, they may not always be sufficient for achieving the high purity required for sensitive applications. huarenscience.com High-performance liquid chromatography (HPLC) is often employed for the final purification of 4-HDDE, allowing for the separation of the desired product from closely related impurities. diabetesjournals.org

Use of High-Purity Starting Materials: The purity of the initial reactants and solvents directly impacts the purity of the final product. jmst.org Utilizing high-purity precursors is a fundamental step in obtaining high-purity 4-HDDE. jmst.org

In-process Monitoring: Techniques that allow for the monitoring of the reaction's progress can help in determining the optimal time to stop the reaction, thereby maximizing the yield of the desired product and minimizing the formation of degradation products.

A study on the synthesis of a gliclazide (B1671584) intermediate highlights a method that achieves a purity of 99.9% or more and a yield of up to 96.3% through controlled reaction conditions and a specific cooling process. wipo.int While not directly for 4-HDDE, this illustrates the importance of methodical process optimization.

While laboratory-scale synthesis of 4-HDDE is established, scaling up production for broader research applications presents several challenges. nih.govaston.ac.uk The need for larger quantities of pure 4-HDDE is driven by the increasing interest in its biological roles. frontiersin.org

Challenges in scalable synthesis include:

Maintaining Purity and Yield at Scale: Reactions that are high-yielding and produce pure products at a small scale may not perform as well when scaled up due to issues with heat and mass transfer. huarenscience.com

Cost of Starting Materials and Reagents: The synthesis of complex molecules like 4-HDDE often involves expensive starting materials and reagents, making large-scale production costly. huarenscience.com

Reproducibility: Ensuring batch-to-batch consistency in terms of yield and purity is a significant challenge in scalable synthesis. rsc.org

The development of more efficient and cost-effective synthetic routes and purification strategies is crucial to overcome these challenges and facilitate further research on 4-HDDE. huarenscience.commit.edu

Analytical Chemistry Approaches for Quantitative and Qualitative Assessment

The accurate detection and quantification of 4-HDDE in various biological samples are essential for understanding its physiological and pathological roles. nih.govnih.gov A variety of analytical techniques have been developed for this purpose. aston.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of 4-HDDE in complex biological matrices due to its high sensitivity, selectivity, and robustness. nih.gov This method allows for the direct measurement of the analyte's chemical properties, avoiding the cross-reactivity issues that can be associated with antibody-based methods. veedalifesciences.com

Key aspects of LC-MS/MS analysis of 4-HDDE include:

Sample Preparation: This often involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex biological matrix. diabetesjournals.orgnih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate 4-HDDE from other compounds in the sample before it enters the mass spectrometer. aston.ac.ukdiabetesjournals.org

Mass Spectrometric Detection: The mass spectrometer ionizes the 4-HDDE molecules and then fragments them. The specific masses of the parent ion and its fragments are used for identification and quantification. researchgate.net

Selected Reaction Monitoring (SRM): SRM is a highly specific and sensitive MS/MS technique where the mass spectrometer is set to monitor for a specific precursor ion and one or more of its specific product ions. This greatly enhances the signal-to-noise ratio and allows for the detection of very low levels of the analyte in a complex mixture.

LC-MS/MS methods have been successfully applied to detect and quantify 4-HDDE in human plasma and in cell culture media. nih.govdiabetesjournals.org The development of derivatization strategies can further enhance the sensitivity of LC-MS analysis for aldehydes like 4-HDDE. mdpi.com

Table 1: Mass Spectrometry Techniques for 4-HDDE Analysis

| Technique | Description | Advantages |

|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov | High sensitivity, high selectivity, robust quantification. |

| SRM | A targeted MS/MS technique that monitors specific precursor-to-product ion transitions, increasing specificity and sensitivity. | Excellent for trace-level quantification in complex samples. |

| GC-MS | Gas chromatography coupled with mass spectrometry, often requiring derivatization of the analyte. aston.ac.uk | Can be used for volatile compounds. |

This table is based on data from the provided text.

4-HDDE is a reactive electrophile that can form covalent adducts with proteins, modifying their structure and function. nih.gov Immunochemical methods are valuable tools for detecting these 4-HDDE-protein adducts. nih.gov

A significant advancement in the study of 4-HDDE has been the development of monoclonal antibodies (mAbs) that specifically recognize 4-HDDE-modified proteins. nih.gov The lack of such antibodies previously hindered research in this area. nih.gov

The process of developing these antibodies involves:

Synthesis of the Antigen: Pure 4-HDDE is synthesized and then conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to make it immunogenic. nih.govnih.gov

Immunization: Mice are immunized with the 4-HDDE-protein conjugate to elicit an immune response. nih.gov

Hybridoma Technology: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that produce monoclonal antibodies.

Screening and Characterization: The hybridomas are screened to identify those producing antibodies with high affinity and specificity for 4-HDDE-protein adducts. nih.gov

These monoclonal antibodies can then be used in various immunochemical assays, such as:

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative analysis of 4-HDDE-protein adducts in biological samples. nih.gov

Immunohistochemistry: To visualize the localization of 4-HDDE-protein adducts in cells and tissues. nih.govfrontiersin.org

Western Blotting: To detect specific proteins that have been modified by 4-HDDE.

The development of these monoclonal antibodies has been instrumental in expanding the research on lipid peroxidation and the pathological processes associated with 4-HDDE. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (4-HDDE) |

| 4-hydroxy-2E,6Z-dodecadienal |

| 4-hydroxy-2E-nonenal (4-HNE) |

| 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) |

| Arachidonic acid |

| Keyhole limpet hemocyanin (KLH) |

Immunochemical Methods for 4-HDDE-Protein Adducts

Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemical Analysis

The detection and quantification of this compound (4-HDDE) and its covalent adducts with macromolecules are crucial for understanding its role in physiological and pathological processes. The development of specific antibodies has enabled the use of immunochemical techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and immunohistochemistry for this purpose.

A significant advancement in this area was the development of a novel monoclonal antibody that specifically recognizes 4-HDDE-modified epitopes on proteins. nih.gov Prior to this, research into 4-HDDE was hindered by the lack of such specific antibodies. nih.gov This monoclonal antibody was created using synthesized 4-HDDE to modify a carrier protein, which was then used as an immunogen. nih.gov The resulting antibody has been successfully applied in both ELISA and immunohistochemical analyses of cells and tissues. nih.govkisti.re.kr

The ELISA method, a widely used technique for measuring antigens and antibodies, has been adapted for the detection of protein adducts of other hydroxyalkenals like 4-hydroxynonenal (B163490) (4-HNE), providing a methodological basis for 4-HDDE assays. westminster.ac.uknih.gov These assays, which can be in an indirect or sandwich format, are capable of detecting stable adducts formed within cells and bodily fluids under conditions of oxidative stress. westminster.ac.uknih.gov The principle relies on the specific recognition of the aldehyde-protein adduct by a primary antibody, which is then detected by a secondary, enzyme-labeled antibody. nih.gov The application of these immunoassays is considered a valuable tool for evaluating various pathophysiological conditions where lipid peroxidation is implicated. aston.ac.uk

Immunohistochemical analysis using the specific anti-4-HDDE antibody allows for the qualitative visualization of 4-HDDE-protein adducts within tissue sections. nih.gov This technique provides spatial information on the localization of 4-HDDE-induced modifications, which is critical for linking its presence to specific cell types or pathological features in tissues, such as in studies related to atherosclerosis and renal failure. nih.gov

Table 1: Immunochemical Methods for 4-HDDE Detection

| Technique | Target Analyte | Key Reagent | Application | Reference |

|---|---|---|---|---|

| ELISA | 4-HDDE-Protein Adducts | Monoclonal anti-4-HDDE antibody | Quantitative analysis of 4-HDDE adducts in biological samples (e.g., cell lysates, tissues). | nih.gov |

| Immunohistochemistry | 4-HDDE-Protein Adducts | Monoclonal anti-4-HDDE antibody | Qualitative and spatial analysis of 4-HDDE adducts in tissue sections. | nih.gov |

In Vitro and Ex Vivo Models for Studying 4-HDDE Reactivity and Biological Effects

In vitro and ex vivo models are indispensable tools for investigating the chemical reactivity and specific biological effects of 4-HDDE, distinguishing its actions from other lipid peroxidation products. These models allow for controlled studies of its interactions with biomolecules and its impact on cellular functions.

In vitro studies have been fundamental in characterizing the high reactivity of 4-HDDE. It is known to be more chemically reactive and more hydrophobic than its shorter-chain counterparts, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE). nih.govaston.ac.uk This higher reactivity is positively correlated with its lipophilicity, which facilitates its accumulation and interaction with membrane components. nih.govresearchgate.net

A key focus of in vitro research has been the interaction of 4-HDDE with phospholipids (B1166683). Studies have demonstrated that 4-HDDE avidly forms covalent adducts with the ethanolamine (B43304) headgroup of phosphatidylethanolamine (B1630911) (PE). mdpi.comresearchgate.net The order of chemical reactivity for these interactions has been established as 4-HDDE > 4-HNE > 4-HHE. researchgate.net These studies utilize techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to isolate and identify the resulting adducts. mdpi.comresearchgate.net Such modifications to membrane phospholipids can distort the lipid bilayer's structure and integrity, consequently altering membrane function. physiology.orgphysiology.org

Cell culture models provide a platform to study the biological consequences of 4-HDDE exposure. For instance, vascular endothelial cells, which can express the enzyme 12-lipoxygenase that generates the 4-HDDE precursor, are relevant models. physiology.org Studies in various cell lines allow for the investigation of specific signaling pathways affected by 4-HDDE. nih.gov For example, research has pointed to its ability to selectively activate the transcriptional regulator Peroxisome Proliferator-Activated Receptor (PPAR)-β/δ. nih.gov

Ex vivo models, which use tissues or organs maintained in an artificial environment, bridge the gap between in vitro and in vivo research. The development of a monoclonal antibody against 4-HDDE-protein adducts has enabled the analysis of these modifications in ex vivo tissues, providing insights into their formation in a more complex biological context, such as in models of atherosclerosis or renal failure. nih.govkisti.re.kr While sophisticated ex vivo models like 4D lung cancer models exist for other research areas, their adaptation for studying the specific effects of lipid peroxidation products like 4-HDDE holds future potential. nih.gov

Table 2: Summary of In Vitro and Ex Vivo Research on 4-HDDE

| Model Type | Specific Model/System | Key Findings | Analytical Techniques | Reference |

|---|---|---|---|---|

| In Vitro | Chemical reaction systems with phospholipids (e.g., phosphatidylethanolamine) | 4-HDDE is highly reactive, forming covalent adducts. Reactivity order: 4-HDDE > 4-HNE > 4-HHE. | HPLC, GC-MS, NMR | mdpi.comresearchgate.net |

| In Vitro | Cell culture (e.g., vascular endothelial cells) | 4-HDDE can activate specific signaling pathways, such as PPAR-β/δ. | Immunoassays (ELISA) | nih.govphysiology.org |

| Ex Vivo | Tissue analysis (e.g., from models of atherosclerosis or renal failure) | Detection and localization of 4-HDDE-protein adducts in a complex tissue environment. | Immunohistochemistry | nih.gov |

Future Trajectories and Unexplored Frontiers in 4 Hydroxydodeca 2,6 Dienal Research

Elucidation of Novel Biological Targets and Adductome Profiling

A primary frontier in 4-HDDE research is the comprehensive identification of its biological targets. Like other 4-hydroxyalkenals, 4-HDDE is chemically reactive and readily forms covalent adducts with macromolecules, including proteins. physiology.org The accumulation of these adducts can alter cellular function and potentially lead to cell death. physiology.org The lipophilicity of 4-HDDE suggests it may have a higher reactivity toward less polar biomolecules. aston.ac.uk

The future in this area lies in the application of "adductome" profiling. This approach aims to identify the complete set of proteins modified by 4-HDDE within a cell or tissue. While adductome analysis has been applied to other lipid peroxidation products, its use for 4-HDDE is still in its infancy. nih.govnagoya-u.ac.jpnagoya-u.ac.jp The recent development of a monoclonal antibody specifically recognizing 4-HDDE-protein adducts is a significant technological leap that will facilitate these studies. nagoya-u.ac.jpresearchgate.net This tool will be instrumental in both the quantitative and qualitative analysis of 4-HDDE adducts in vitro and ex vivo. nagoya-u.ac.jp

Table 1: Potential Protein Targets of 4-HDDE Based on Reactivity of Similar Aldehydes

| Protein Category | Potential for Adduction by 4-HDDE | Rationale |

| Signaling Proteins | High | Modification can alter signaling pathways (e.g., kinases, phosphatases). |

| Cytoskeletal Proteins | Moderate to High | Can impact cellular structure and integrity. |

| Enzymes | High | Adduction can lead to inactivation or altered activity. |

| Transcription Factors | Moderate | Nuclear translocation and DNA binding could be affected. |

This table is illustrative and based on the known reactivity of similar aldehydes. Specific protein targets for 4-HDDE are an active area of research.

Comprehensive Mapping of 4-HDDE-Mediated Signaling Networks

At low, non-cytotoxic concentrations, 4-HDDE is believed to function as a signaling molecule. physiology.org A key breakthrough has been the identification of Peroxisome Proliferator-Activated Receptor δ (PPARδ) as a target of 4-HDDE. nih.govunil.ch This interaction has been shown to play a role in the downregulation of glucose transport in vascular endothelial cells, suggesting a protective mechanism against hyperglycemia. nih.gov

Future research will need to move beyond single pathways and aim for a comprehensive map of the signaling networks modulated by 4-HDDE. This will involve identifying upstream regulators of 4-HDDE production and downstream effectors of its signaling cascade. Techniques such as high-throughput screening and CRISPR-Cas9-based genetic screens can be employed to uncover the key players in these networks. nih.gov Understanding how 4-HDDE-mediated signaling is integrated with other cellular signaling pathways, such as those involving MAP kinases, will be crucial. plos.org

Development of Advanced Analytical Platforms for In Vivo Research

A significant hurdle in 4-HDDE research has been the lack of commercially available pure compound and specific analytical tools. researchgate.net The recent success in synthesizing 4-HDDE and generating a specific monoclonal antibody represents a major step forward. nagoya-u.ac.jpresearchgate.net However, the development of more advanced and sensitive analytical platforms is essential for in vivo research.

Future platforms should focus on:

Mass Spectrometry-based methods: For the sensitive and specific detection and quantification of 4-HDDE and its metabolites in biological fluids and tissues. aston.ac.uk

Advanced Imaging Techniques: To visualize the subcellular localization of 4-HDDE and its protein adducts in real-time.

In Vivo Probes: The development of chemical probes that can react specifically with 4-HDDE in living organisms to track its formation and distribution.

These advanced platforms will be critical for understanding the dynamics of 4-HDDE in a physiological context. barc.comibm.comharmony-alliance.eueuropa.euibm.com

Exploration of 4-HDDE’s Role in Physiological Adaptation and Pathophysiological Processes

Emerging evidence points to a dual role for 4-HDDE in both maintaining cellular homeostasis and contributing to disease. physiology.orgphysiology.org Its involvement in the adaptive response of vascular endothelial cells to high glucose levels highlights its potential physiological significance. nih.gov Conversely, as a product of lipid peroxidation, elevated levels of 4-HDDE are likely associated with pathological conditions characterized by oxidative stress, such as cardiovascular disease and neurodegenerative disorders. physiology.orgnih.govmdpi.com

Future research should systematically investigate the role of 4-HDDE in a range of physiological and pathophysiological contexts. This will require the use of animal models and the analysis of clinical samples. Key research questions include determining whether 4-HDDE is a reliable biomarker for specific diseases and whether targeting its production or signaling pathways could be a viable therapeutic strategy. nih.gov

Table 2: Investigated and Potential Roles of 4-HDDE

| Biological Context | Observed/Potential Role of 4-HDDE | Supporting Evidence/Hypothesis |

| Vascular Endothelium | Downregulation of glucose uptake | Activation of PPARδ in response to hyperglycemia. nih.gov |

| Inflammation | Pro- or anti-inflammatory signaling | As a lipid peroxidation product, it is linked to inflammatory processes. |

| Neurodegeneration | Contribution to neuronal damage | Oxidative stress and lipid peroxidation are hallmarks of neurodegenerative diseases. nih.gov |

| Cancer | Modulation of cell proliferation and survival | PPARδ, a target of 4-HDDE, has been implicated in cancer. unil.ch |

Integration of Multi-Omics Data for Systems-Level Understanding of 4-HDDE Biology

To achieve a holistic understanding of 4-HDDE's biological impact, it is imperative to integrate data from various "omics" platforms. nih.govnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be essential to construct a comprehensive model of 4-HDDE's function. researchgate.netrsc.org

This integrated approach will allow researchers to:

Connect the genetic variations that influence 4-HDDE metabolism with changes in gene and protein expression.

Identify the global changes in the proteome and metabolome in response to 4-HDDE exposure.

Construct detailed network models of 4-HDDE's interactions within the cell.

By leveraging multi-omics data, the scientific community can move beyond a linear understanding of 4-HDDE's function and appreciate its role within the complex, interconnected web of cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.